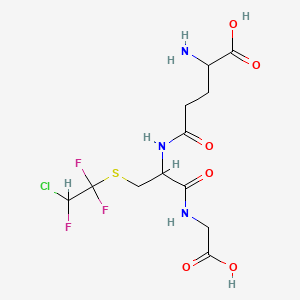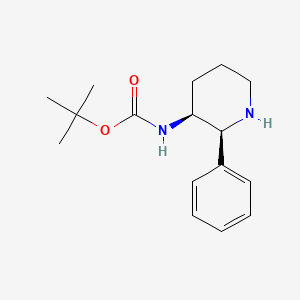
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring, which is substituted with a phenyl group and a t-butyloxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or other suitable reactions.
Protection with t-Butyloxycarbonyl Group: The Boc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of the Boc group, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines or modified piperidine derivatives.
科学研究应用
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products
作用机制
The mechanism of action of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl group and piperidine ring contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(2S,3S)-2,3-Butanediol: A chiral compound used in asymmetric synthesis and as a precursor for various chemicals.
(2R,3R)-2,3-Butanediol: Another stereoisomer of 2,3-butanediol with similar applications.
(2S,3S)-3-formyl-2-(4-methylphenylsulfonyl)aminomethylpentanoic acid: A compound with similar stereochemistry and functional groups.
Uniqueness
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is unique due to its specific combination of a piperidine ring, phenyl group, and Boc protecting group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S)-2-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-10-7-11-17-14(13)12-8-5-4-6-9-12/h4-6,8-9,13-14,17H,7,10-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
InChI 键 |
XJVZJNCXBRDMQH-KBPBESRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


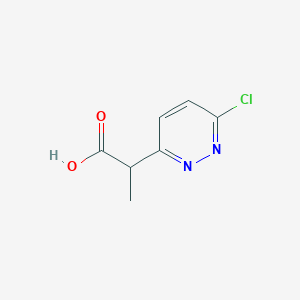
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)

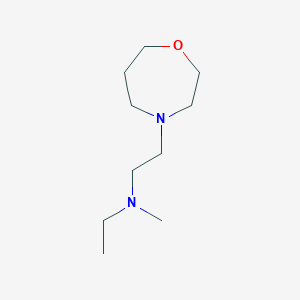
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
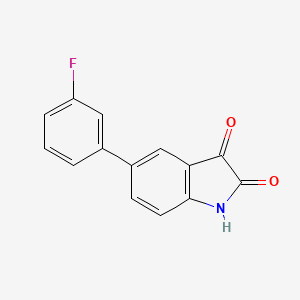

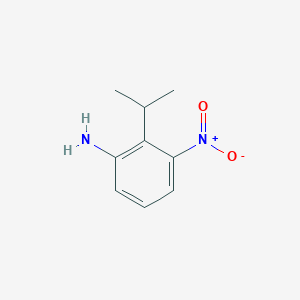


![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

